3-Cyclopentylpropionamide
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Overview
Description
3-Cyclopentylpropionamide is an organic compound with the molecular formula C8H15NO. It is a derivative of propionamide, where a cyclopentyl group is attached to the third carbon of the propionamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylpropionamide typically involves the reaction of cyclopentylmagnesium bromide with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield the desired amide. The reaction conditions generally include:
Cyclopentylmagnesium bromide: Prepared by reacting cyclopentyl bromide with magnesium in anhydrous ether.
Acrylonitrile: Reacted with cyclopentylmagnesium bromide to form the corresponding nitrile.
Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentylpropionamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form corresponding amines.
Substitution: Can undergo nucleophilic substitution reactions at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Cyclopentylpropionic acid.
Reduction: Cyclopentylpropylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-Cyclopentylpropionamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: Used as a building block in the synthesis of polymers and advanced materials.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-Cyclopentylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl group may enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Similar structure but lacks the amide group.
Cyclopentylpropionic acid: Oxidized form of 3-Cyclopentylpropionamide.
Cyclopentylpropylamine: Reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both the cyclopentyl group and the amide functional group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-cyclopentylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMJJWOCROUNFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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